molecular formula C23H18N2O5S B5015723 MFCD02345475

MFCD02345475

Cat. No.: B5015723
M. Wt: 434.5 g/mol
InChI Key: MMNCBXSKJLSAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02345475 is a chemical compound identified by its unique MDL number. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The preparation of MFCD02345475 involves specific synthetic routes and reaction conditions. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

MFCD02345475 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02345475 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions or cellular processes. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02345475 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further detailed study.

Comparison with Similar Compounds

MFCD02345475 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar functional groups or chemical structures. The comparison would focus on differences in reactivity, stability, and applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-15(26)22-16(2)30-21-9-8-18(14-20(21)22)25(23(27)17-10-12-24-13-11-17)31(28,29)19-6-4-3-5-7-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCBXSKJLSAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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